

# A Comparative Guide: TQJ230 (Pelacarsen) vs. Small Interfering RNA (siRNA) Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | QP5038    |           |
| Cat. No.:            | B12371517 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TQJ230 (pelacarsen), an antisense oligonucleotide (ASO), and small interfering RNA (siRNA) therapies. This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation. As direct head-to-head clinical trials are not available, this guide presents a comparative analysis based on data from separate clinical trials.

At a Glance: TQJ230 vs. siRNA Therapies



| Feature                  | TQJ230 (Pelacarsen)                            | Small Interfering RNA<br>(siRNA) Therapies (e.g.,<br>Olpasiran, Inclisiran)        |
|--------------------------|------------------------------------------------|------------------------------------------------------------------------------------|
| Drug Class               | Antisense Oligonucleotide (ASO)                | Small interfering RNA (siRNA)                                                      |
| Target                   | Apolipoprotein(a) (LPA) mRNA                   | Gene-specific mRNA (e.g.,<br>LPA mRNA for Olpasiran,<br>PCSK9 mRNA for Inclisiran) |
| Mechanism                | RNase H-mediated<br>degradation of target mRNA | RNA-induced silencing<br>complex (RISC)-mediated<br>cleavage of target mRNA        |
| Primary Therapeutic Goal | Reduction of Lipoprotein(a) [Lp(a)]            | Gene silencing to reduce target protein levels (e.g., Lp(a), PCSK9)                |

### **Mechanism of Action**

Both TQJ230 and siRNA therapies are designed to inhibit the production of specific proteins by targeting their messenger RNA (mRNA). However, they achieve this through distinct intracellular pathways.

TQJ230 (Pelacarsen): An Antisense Oligonucleotide Approach

TQJ230 is a second-generation antisense oligonucleotide that targets the mRNA of the LPA gene, which codes for apolipoprotein(a), a key component of Lp(a).[1] By binding to the LPA mRNA, TQJ230 forms a DNA-RNA hybrid that is recognized and degraded by the enzyme RNase H.[2] This prevents the translation of apolipoprotein(a), leading to a reduction in the synthesis and secretion of Lp(a) particles from the liver.[2][3]





Click to download full resolution via product page

TQJ230 (ASO) Mechanism of Action.

siRNA Therapies: The RNA Interference Pathway

Small interfering RNA therapies utilize the body's natural RNA interference (RNAi) pathway to silence gene expression.[4] These therapies consist of double-stranded RNA molecules. Once inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[5] The RISC unwinds the siRNA, and the guide strand directs the complex to the target mRNA with a complementary sequence. The Argonaute-2 protein within RISC then cleaves the mRNA, leading to its degradation and preventing protein synthesis.[2]



Click to download full resolution via product page

siRNA Mechanism of Action.



Check Availability & Pricing

## **Clinical Efficacy: A Comparative Overview**

This section compares the clinical efficacy of TQJ230 with two notable siRNA therapies: olpasiran, which also targets Lp(a), and inclisiran, which targets PCSK9 to lower LDL-C.

### TQJ230 (Pelacarsen) in Lp(a) Reduction

Clinical trials for TQJ230 have demonstrated a significant, dose-dependent reduction in Lp(a) levels.

| TQJ230 (Pelacarsen) Phase 2 Trial Data       |                                                                               |
|----------------------------------------------|-------------------------------------------------------------------------------|
| Parameter                                    | Result                                                                        |
| Mean Lp(a) Reduction                         | Up to 80% with a 20 mg weekly dose.[1]                                        |
| Patients Reaching Target Lp(a) (<125 nmol/L) | 98% of subjects in the highest dose group.[1]                                 |
| Dosing Regimen                               | Subcutaneous injections at varying intervals (weekly, bi-weekly, monthly).[6] |
| Key Clinical Trial                           | Phase 2b (NCT03070782).[6]                                                    |

## siRNA Therapies in Lipid Reduction

Olpasiran for Lp(a) Reduction

Olpasiran is an investigational siRNA therapy designed to lower Lp(a) levels.



| Olpasiran Phase 2 (OCEAN(a)-DOSE) Trial<br>Data |                                                       |  |
|-------------------------------------------------|-------------------------------------------------------|--|
| Parameter                                       | Result                                                |  |
| Mean Lp(a) Reduction                            | >95% with doses of 75 mg or higher every 12 weeks.[3] |  |
| Patients Reaching Target Lp(a) (<125 nmol/L)    | Over 98% with doses of 75 mg or higher.[3]            |  |
| Dosing Regimen                                  | Subcutaneous injections every 12 or 24 weeks.         |  |
| Key Clinical Trial                              | OCEAN(a)-DOSE (NCT04270760).[7]                       |  |

#### Inclisiran for LDL-C Reduction

Inclisiran is an approved siRNA therapy that targets PCSK9 to lower LDL cholesterol.

| Inclisiran Phase 3 (ORION) Trial Data |                                                                       |
|---------------------------------------|-----------------------------------------------------------------------|
| Parameter                             | Result                                                                |
| Mean LDL-C Reduction                  | Approximately 50-55%.[8]                                              |
| Dosing Regimen                        | Subcutaneous injections on day 1, day 90, and then every 6 months.[8] |
| Key Clinical Trials                   | ORION-9, -10, and -11.[8]                                             |

# **Safety and Tolerability**

Both TQJ230 and siRNA therapies have generally been well-tolerated in clinical trials. The most common adverse events are typically mild and related to the injection site.



| Adverse Event Profile    | TQJ230 (Pelacarsen)                                                                                                                                  | siRNA Therapies (Olpasiran<br>& Inclisiran)                                                                                                                                                                                                                                                                     |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Injection Site Reactions | Reported in Phase 2b trial;<br>majority were mild or<br>moderate.                                                                                    | Olpasiran: Most common treatment-related adverse events were injection site reactions, primarily pain.[3][9] Inclisiran: More frequent than placebo (5.0% vs. 0.7%), but predominantly mild and not persistent.[6] In the ORION-1 study, injection site reactions were observed in 3.8% to 6.5% of patients.[1] |
| Serious Adverse Events   | In the Phase 2b trial, SAEs were reported in 10% of pelacarsen-treated patients versus 2% in the placebo group, with no dose-dependent relationship. | Olpasiran: Rates of adverse events were similar in the olpasiran and placebo arms.[3] Inclisiran: Overall incidence of treatment-emergent adverse events was similar to placebo. [1]                                                                                                                            |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the accurate interpretation and replication of clinical trial data. Below is a summary of the methodologies employed in the evaluation of TQJ230 and siRNA therapies.

# Workflow for Clinical Evaluation of Lipid-Lowering Therapies

The general workflow for evaluating these novel therapies in clinical trials involves several key stages, from patient recruitment to data analysis.





Click to download full resolution via product page

General Clinical Trial Workflow.

## Measurement of Lipoprotein(a) and LDL-C

Lipoprotein(a) Measurement (TQJ230 and Olpasiran Trials): Lp(a) concentrations in the OCEAN(a)-DOSE trial for olpasiran were measured using a molarity-based assay (Roche).
 [2] The pelacarsen trials also utilized central laboratory measurements for Lp(a).[10][11] For determining apolipoprotein(a) isoform size, a gel electrophoresis and immunoblotting system has been used.[2]



 LDL-C Measurement (Inclisiran Trials): The ORION trials for inclisiran measured LDL-C levels as a primary endpoint. These measurements are typically performed in a central laboratory using standard enzymatic assays.[8]

### **Assessment of Off-Target Effects**

A critical aspect of the safety evaluation for both ASOs and siRNAs is the assessment of offtarget effects, where the drug may interact with unintended mRNAs.

- In Silico Analysis: Computational tools like BLAST are used to screen siRNA and ASO sequences against the human transcriptome to identify potential off-target hybridization sites.
   [4][12]
- In Vitro Confirmation: Experimental assessment in cell lines is performed to confirm the potency of the oligonucleotide against potential off-target sequences identified in silico.[12]
- Preclinical Toxicology Studies: In vivo studies in animal models are conducted to evaluate
  the overall safety profile and potential for off-target toxicities. For inclisiran, safety
  pharmacology studies in monkeys showed no adverse impact on neurological, respiratory, or
  cardiovascular function.[13]

### Conclusion

Both TQJ230 (pelacarsen) and siRNA therapies represent promising advancements in the management of dyslipidemia. TQJ230, as an antisense oligonucleotide, and Lp(a)-targeting siRNAs like olpasiran have demonstrated profound reductions in lipoprotein(a) levels, a key genetic risk factor for cardiovascular disease for which limited treatment options exist. Inclisiran, a PCSK9-targeting siRNA, has proven to be a highly effective and convenient option for lowering LDL-C.

The choice between these therapies will ultimately depend on the specific therapeutic target, desired dosing frequency, and long-term safety and efficacy data from ongoing and future clinical outcomes trials. The distinct mechanisms of action, while both targeting mRNA, offer different approaches to gene silencing that will continue to be explored for a range of therapeutic applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and safety of inclisiran in patients with cerebrovascular disease: ORION-9, ORION-10, and ORION-11 PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Multicenter Trial Assessing the Impact of Lipoprotein(a) Lowering With Pelacarsen (TQJ230) on the Progression of Calcific Aortic Valve Stenosis | Clinical Research Trial Listing [centerwatch.com]
- 11. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 12. Preclinical Safety Assessment of Therapeutic Oligonucleotides Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Guide: TQJ230 (Pelacarsen) vs. Small Interfering RNA (siRNA) Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371517#comparing-tqj230-with-small-interfering-rna-sirna-therapies]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com